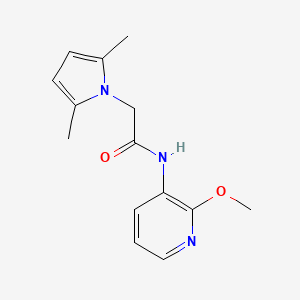
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide is a synthetic organic molecule notable for its unique structural features, which include a pyrrole ring and a methoxypyridine moiety. This combination suggests potential for diverse biological activity, particularly in medicinal chemistry.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- Structural Features : The compound contains both pyrrole and pyridine rings, which may facilitate interactions with biological targets such as enzymes and receptors.
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent. Its mechanism of action may involve the modulation of enzyme activities linked to inflammatory pathways. The dual ring structure enhances its potential to interact with various biological targets.
Biological Activity Overview
Research has shown that This compound may have the following biological effects:
- Anti-inflammatory Properties : Initial assays suggest that the compound can modulate specific inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has been found to interact with enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in various metabolic processes.
- Cell Growth Modulation : Studies indicate that it may suppress cell growth in certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activity Studies
Interaction Studies
Interaction studies are essential for understanding how this compound binds to biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify binding affinities and kinetics. Preliminary results indicate effective binding to specific enzyme active sites, potentially leading to inhibition of their activity.
Structural Analogues
The uniqueness of This compound lies in its complex dual ring system. Similar compounds include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(5-Amino-6-methoxypyridin-3-YL)acetamide | Contains a methoxypyridine and acetamide | Focused on anti-inflammatory properties |
| 4-Methylpyridine | Simple pyridine structure | Lacks complex ring systems |
| 3-Acetylpyrrole | Contains a pyrrole ring | Different functional groups leading to varied reactivity |
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-10-6-7-11(2)17(10)9-13(18)16-12-5-4-8-15-14(12)19-3/h4-8H,9H2,1-3H3,(H,16,18) |
InChI Key |
ZWCXXVQCBHCIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC2=C(N=CC=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















